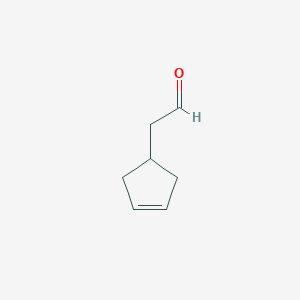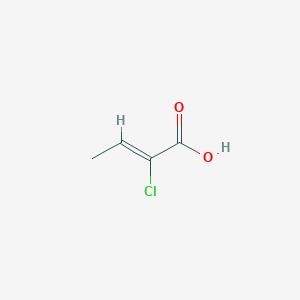
3-Cyclopentene-1-acetaldehyde
Descripción general
Descripción
3-Cyclopentene-1-acetaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is characterized by a cyclopentene ring attached to an acetaldehyde group. This compound is known for its unique structure, which combines the reactivity of an aldehyde with the stability of a cycloalkene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyclopentene-1-acetaldehyde can be synthesized through various methods. One common approach involves the ozonolysis of cyclopentene, followed by reductive workup to yield the desired aldehyde. The reaction conditions typically include:
Ozonolysis: Cyclopentene is treated with ozone (O₃) to form an ozonide intermediate.
Reductive Workup: The ozonide is then reduced using a reducing agent such as dimethyl sulfide or zinc to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves similar ozonolysis techniques, scaled up for larger yields. The process is optimized for efficiency and cost-effectiveness, ensuring high purity of the final product.
Análisis De Reacciones Químicas
3-Cyclopentene-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Addition: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclopentene derivatives
Addition: Halogenated cyclopentene derivatives
Aplicaciones Científicas De Investigación
3-Cyclopentene-1-acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentene-1-acetaldehyde involves its reactivity as an aldehyde and an alkene. The aldehyde group can form covalent bonds with nucleophiles, while the double bond in the cyclopentene ring can participate in addition reactions. These interactions are crucial in its chemical behavior and potential biological activity.
Comparación Con Compuestos Similares
3-Cyclopentene-1-acetaldehyde can be compared with other similar compounds such as:
Cyclopentene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Cyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.
Cyclopentadiene: Contains two double bonds, making it more reactive in Diels-Alder reactions.
Uniqueness: The presence of both an aldehyde group and a cyclopentene ring in this compound makes it a versatile compound with unique reactivity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-cyclopent-3-en-1-ylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDBJYJLPMQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472979 | |
| Record name | 3-Cyclopentene-1-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-37-9 | |
| Record name | 3-Cyclopentene-1-acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B7902090.png)

amine](/img/structure/B7902096.png)

amine](/img/structure/B7902104.png)







![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)

